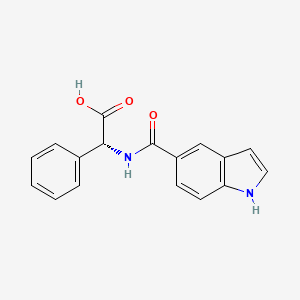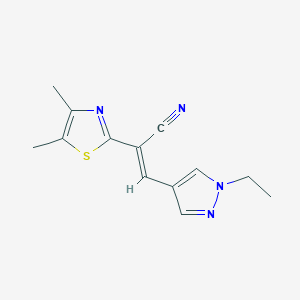
(2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid, also known as IPCA-2, is a synthetic compound that has gained attention due to its potential applications in scientific research. IPCA-2 is a derivative of indole-5-carboxylic acid and has a phenylacetic acid moiety attached to the nitrogen atom. This compound has been shown to have promising effects in various biochemical and physiological processes, making it a potential candidate for further research.
Mecanismo De Acción
The mechanism of action of (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid involves the inhibition of MAO-A activity. (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid binds to the active site of MAO-A and prevents the breakdown of neurotransmitters such as serotonin and norepinephrine. This leads to an increase in the levels of these neurotransmitters, which has been shown to have antidepressant effects.
Biochemical and Physiological Effects:
(2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid has been shown to have various biochemical and physiological effects. As mentioned earlier, (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid inhibits the activity of MAO-A, leading to an increase in the levels of neurotransmitters such as serotonin and norepinephrine. This increase in neurotransmitter levels has been shown to have antidepressant effects. (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid has also been shown to have antitumor and anti-inflammatory properties. In addition, (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid has been shown to have anxiolytic effects, making it a potential candidate for anxiety research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid in lab experiments is its ability to inhibit the activity of MAO-A. This makes it a potential candidate for research related to depression and anxiety. (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid also has antitumor and anti-inflammatory properties, making it a potential candidate for cancer and inflammation research. However, one of the limitations of using (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid research. One potential direction is to further study its antidepressant effects and its potential use as a treatment for depression and anxiety. Another potential direction is to study its antitumor and anti-inflammatory properties and its potential use in cancer and inflammation research. Additionally, further research is needed to optimize the synthesis of (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid and improve its solubility in water for in vivo administration.
Conclusion:
In conclusion, (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid is a synthetic compound that has gained attention due to its potential applications in scientific research. (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid has been shown to have promising effects in various biochemical and physiological processes, making it a potential candidate for further research. Its ability to inhibit the activity of MAO-A and increase the levels of neurotransmitters such as serotonin and norepinephrine has been shown to have antidepressant effects. (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid also has antitumor and anti-inflammatory properties, making it a potential candidate for cancer and inflammation research. Further research is needed to optimize the synthesis of (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid and improve its solubility in water for in vivo administration.
Métodos De Síntesis
The synthesis of (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid involves the reaction of indole-5-carboxylic acid with phenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction yields (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid as a white crystalline solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
(2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid has been studied extensively for its potential applications in scientific research. One of the most promising applications of (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid is its ability to inhibit the activity of the enzyme monoamine oxidase A (MAO-A). MAO-A is responsible for the breakdown of neurotransmitters such as serotonin and norepinephrine, and its inhibition has been shown to have antidepressant effects. (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid has also been shown to have antitumor and anti-inflammatory properties, making it a potential candidate for cancer and inflammation research.
Propiedades
IUPAC Name |
(2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-16(13-6-7-14-12(10-13)8-9-18-14)19-15(17(21)22)11-4-2-1-3-5-11/h1-10,15,18H,(H,19,20)(H,21,22)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVSKEWOTVNITG-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC3=C(C=C2)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)C2=CC3=C(C=C2)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7683105.png)
![(2S)-2-phenyl-2-[[2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7683111.png)
![propan-2-yl (2Z)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enoate](/img/structure/B7683118.png)
![[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B7683128.png)
![4-[(2E)-2-[(3-bromo-4-methoxyphenyl)methylidene]hydrazinyl]-5-chloro-1H-pyridazin-6-one](/img/structure/B7683140.png)
![N-[(E)-[(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B7683148.png)
![cyclopropyl-[(2S)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7683153.png)
![cyclopropyl-[(2R)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7683158.png)
![5-ethyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1-(4-fluorophenyl)pyrazole-4-carboxamide](/img/structure/B7683167.png)
![1-[(3R)-3-aminopyrrolidin-1-yl]-2-[2-(4-methyl-1,3-thiazol-5-yl)benzimidazol-1-yl]ethanone](/img/structure/B7683176.png)
![2-[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylideneamino]guanidine](/img/structure/B7683195.png)
![2-[(E)-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine](/img/structure/B7683196.png)
![[2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol](/img/structure/B7683198.png)